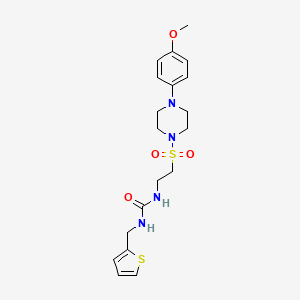

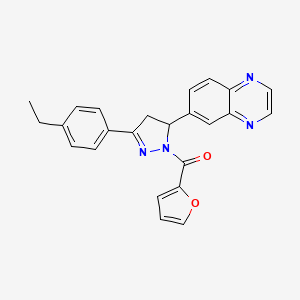

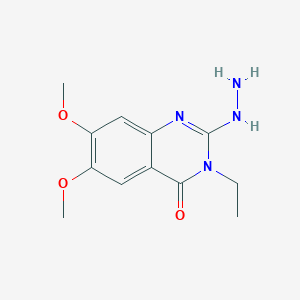

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide, also known as DMSB, is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of tumors and is associated with tumor growth, invasion, and metastasis. DMSB has been shown to have anti-tumor activity in preclinical studies and is currently being investigated as a potential cancer therapy.

Applications De Recherche Scientifique

Synthesis and Molecular Docking

4-(N,N-dimethylsulfamoyl)-N-(6-(methylthio)pyridazin-3-yl)benzamide is involved in the synthesis of various novel pyridine and fused pyridine derivatives, demonstrating its utility in creating compounds with potential biological activities. A study elaborates on the preparation of such derivatives, which were further subjected to in silico molecular docking screenings. These compounds displayed moderate to good binding energies on the target protein, indicating their potential in drug design and molecular interaction studies. Moreover, these newly synthesized compounds showed antimicrobial and antioxidant activities, highlighting their significance in medicinal chemistry and pharmacological research (Flefel et al., 2018).

Microwave-Assisted Condensation Reactions

Another application is in facilitating microwave-assisted condensation reactions, contributing to the development of new chemical entities. A specific example includes the reaction of methyl ketones with dimethylformamide dimethylacetal to produce enaminones, which were then used to create various aryl hydrazones and iminoarylhydrazones. This method not only improves the yields of the products but also reduces the reaction times, showcasing the chemical's role in enhancing synthetic methodologies for developing heterocyclic compounds (Al‐Zaydi & Borik, 2007).

Development of Fused Pyrimidinones and Thienopyrimidine Derivatives

The compound also serves as a precursor in the synthesis of fused pyrimidinones and thienopyrimidine derivatives with potential biological activities. These compounds are synthesized through innovative pathways and have shown promising antimicrobial activity, indicating their potential in the discovery of new therapeutic agents (Bhuiyan et al., 2006).

Anti-Influenza Virus Activity

A noteworthy application includes the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, which have shown remarkable activity against the avian influenza virus. This discovery opens new avenues for the development of antiviral agents, particularly against strains of the influenza virus that pose significant threats to public health (Hebishy et al., 2020).

Propriétés

IUPAC Name |

4-(dimethylsulfamoyl)-N-(6-methylsulfanylpyridazin-3-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-18(2)23(20,21)11-6-4-10(5-7-11)14(19)15-12-8-9-13(22-3)17-16-12/h4-9H,1-3H3,(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYPAJBMDFQAGCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)

![Methyl 4-({[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2377587.png)

![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)

![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)

![2-(3,4-Dimethylbenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2377603.png)